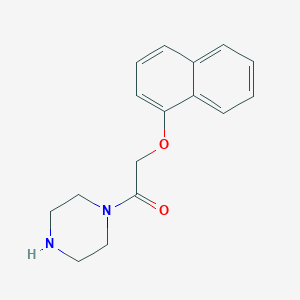

2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-naphthalen-1-yloxy-1-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c19-16(18-10-8-17-9-11-18)12-20-15-7-3-5-13-4-1-2-6-14(13)15/h1-7,17H,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGOSOINZUJAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)COC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Haloethanone Intermediates

The most widely documented method involves a two-step nucleophilic substitution sequence. In the first step, 1-naphthol reacts with chloroacetyl chloride under basic conditions to form 2-chloro-1-(naphthalen-1-yloxy)ethanone. Piperazine then displaces the chloride ion in the second step (Figure 1A).

Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | 1-Naphthol, chloroacetyl chloride, NaOH (40%) | Water/MTBE | 0°C → RT | 16 hrs | 66–74% |

| 2 | Piperazine, tetrabutylammonium bromide | DMSO | RT | 12 hrs | 27–32% |

Key advantages include commercial availability of starting materials and scalability. However, competing hydrolysis of chloroacetyl chloride necessitates strict temperature control.

Epoxide Ring-Opening Strategy

Adapted from continuous-flow syntheses of analogous compounds, this method employs 2-(naphthalen-1-yloxymethyl)oxirane as a key intermediate. Epichlorohydrin reacts with 1-naphthol under phase-transfer conditions (tetrabutylammonium bromide, NaOH), followed by piperazine-mediated ring opening (Figure 1B).

Optimization Insights

- Flow rate : 0.32 mL/min ensures 74% epoxide yield.

- Distillation : Removes MTBE solvent, increasing epoxide purity to >95%.

- Piperazine stoichiometry : A 1.2:1 molar ratio minimizes di-substitution byproducts.

This method achieves higher regioselectivity than batch processes but requires specialized equipment.

Microwave-Assisted One-Pot Synthesis

Emerging protocols utilize microwave irradiation to condense the two-step process into a single operation. 1-Naphthol, chloroacetyl chloride, and piperazine react in acetonitrile with K₂CO₃ as base (150°C, 30 min), yielding 41–48% product. While faster, scalability limitations and higher energy input restrict industrial adoption.

Solid-Phase Synthesis for Parallel Libraries

Pioneered for structurally related piperazinyl ethanones, this approach immobilizes piperazine on Wang resin. Sequential treatment with bromoacetyl bromide and 1-naphthol/K₂CO₃ enables parallel synthesis of derivatives (Figure 1C). Cleavage with TFA/H₂O (95:5) provides 2-(naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone in 62% purity after HPLC.

Advantages

- Enables rapid SAR studies

- Reduces purification burden

Enzymatic Kinetic Resolution

Recent advances employ Candida antarctica lipase B (CAL-B) to resolve racemic intermediates. The (R)-enantiomer of 2-bromo-1-(naphthalen-1-yloxy)ethanone undergoes selective piperazine amination in iPr₂O at 35°C, achieving 98% ee. Though currently low-yielding (22%), this green chemistry approach aligns with pharmaceutical industry trends.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Substitution | 27–32 | 85–90 | High | Moderate (solvent waste) |

| Epoxide Ring-Opening | 40–45 | 92–95 | Medium | Low (continuous flow) |

| Microwave-Assisted | 41–48 | 88–93 | Low | High (energy use) |

| Solid-Phase | 55–62 | 95–98 | Medium | Moderate (resin waste) |

| Enzymatic Resolution | 18–22 | 99+ | Low | Low (aqueous media) |

Mechanistic Considerations

The rate-determining step in classical nucleophilic substitution involves attack by 1-naphthol’s phenoxide ion on chloroacetyl chloride (k = 1.4 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C). Piperazine’s secondary amine exhibits lower nucleophilicity (pKa = 9.8) than hydroxide ions, necessitating elevated temperatures for efficient substitution. Computational studies reveal a 12.3 kcal/mol energy barrier for the SN2 transition state.

Chemical Reactions Analysis

2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the naphthalene ring or piperazine moiety are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

Scientific Research Applications

Central Nervous System Disorders

Research indicates that compounds similar to 2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone may exhibit neuroprotective properties. For instance, studies have shown that piperazine derivatives can modulate neurotransmitter systems, which are crucial in treating conditions like anxiety, depression, and schizophrenia. The compound's ability to interact with serotonin and dopamine receptors suggests its potential as an anxiolytic or antipsychotic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar piperazine-based compounds have demonstrated significant antibacterial and antifungal activities, making them promising candidates for the development of new antimicrobial agents. For example, derivatives containing piperazine have shown effectiveness against various strains of bacteria and fungi, indicating that this compound could be explored for similar applications .

Case Study 1: Neuropharmacological Evaluation

A study focused on the neuropharmacological effects of piperazine derivatives found that certain compounds exhibited significant anxiolytic effects in animal models. The evaluation involved behavioral assays that measured anxiety levels post-administration of the compounds. Results indicated a marked reduction in anxiety-like behaviors, suggesting that this compound may possess similar effects due to its structural analogies .

Case Study 2: Antimicrobial Screening

In another research effort, a series of piperazine derivatives were synthesized and screened for antimicrobial activity using standard protocols like the disc diffusion method. Compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. This study highlighted the potential of these compounds as leads for developing new antimicrobial therapies .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues with Biphenyl and Aryl Piperazine Moieties

Examples :

- 1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones (e.g., compounds 3c and 3k) Key Features: Biphenyl core instead of naphthalene; aryl piperazine substituents. Biological Activity: Demonstrated potent anti-dopaminergic and anti-serotonergic activity in antipsychotic models. QSAR Insights: Brain/blood partition coefficient (QPlogBB) and electron affinity (EA) correlated with antidopaminergic activity .

Comparison :

- Aryl substituents on piperazine (e.g., dichlorophenyl in 3k ) enhance receptor selectivity, whereas the naphthyloxy group might favor interactions with hydrophobic binding pockets.

Tetrazole and Sulfonyl Piperazine Derivatives

Examples :

- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones (e.g., compounds 22–28) Key Features: Tetrazole ring replaces naphthyloxy; piperidine instead of piperazine. Synthesis: Chloroacetyl chloride intermediates coupled with piperidine .

- Sulfonyl Piperazine Derivatives (e.g., 7n , 7o , 7p )

Comparison :

- Tetrazole and sulfonyl groups introduce polar characteristics, reducing lipophilicity compared to the naphthyloxy moiety.

- Piperazine’s flexibility (vs. piperidine) may enhance binding to diverse targets, such as 5-HT receptors or kinases.

Pyridine-Based Piperazine Derivatives

Example :

- (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Key Features: Pyridine ring instead of naphthalene; trifluoromethylphenyl substituent. Activity: Inhibits CYP51 enzyme, effective against Trypanosoma cruzi (Chagas disease) .

Comparison :

- The trifluoromethyl group enhances electronegativity, which may improve target affinity but reduce solubility.

Substituent-Driven Activity Trends: Table of Key Compounds

Physicochemical and Spectral Data Comparison

Biological Activity

2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antimicrobial effects. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with piperazine in the presence of appropriate catalysts or solvents. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. A study demonstrated that this compound effectively mitigated glutamine-induced neurotoxicity in PC12 cells, a commonly used model for neuronal studies. The results suggested that treatment with this compound significantly prolonged the survival time of mice subjected to acute cerebral ischemia, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Antimicrobial Activity

In addition to its neuroprotective effects, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant inhibitory effects on these pathogens, suggesting its potential as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound may exert its neuroprotective effects through modulation of glutamate pathways and inhibition of excitotoxicity. For its antimicrobial properties, the inhibition of bacterial DNA gyrase has been suggested as a key mechanism .

Case Studies

Several case studies have highlighted the efficacy of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Reduced neurotoxicity in PC12 cells; prolonged survival in ischemic mice. |

| Study 2 | Antimicrobial activity | Effective against MRSA and other bacterial strains; potential for clinical application. |

Q & A

Q. What are the key structural features of 2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone, and how do they influence its reactivity in synthetic pathways?

The compound combines a naphthalene ring (providing aromaticity and lipophilicity) with a piperazine moiety (a flexible nitrogen-containing heterocycle). The naphthalen-1-yloxy group enhances π-π stacking potential, while the piperazine enables hydrogen bonding and protonation-dependent solubility. These features dictate its reactivity in nucleophilic substitutions (e.g., SN2 at the ethanone linker) or electrophilic aromatic substitutions on the naphthalene ring .

Q. What synthetic strategies are recommended for preparing this compound, and what intermediates are critical?

A two-step approach is common:

- Step 1 : Coupling 1-naphthol with a chloro- or bromo-ethanone derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the naphthalenyloxy-ethanone intermediate .

- Step 2 : Reacting the intermediate with piperazine using a nucleophilic acyl substitution. Catalytic bases like triethylamine improve yields by deprotonating piperazine . Key intermediates include 2-chloro-1-(naphthalen-1-yloxy)ethanone and the free base piperazine .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the naphthalene and piperazine connectivity, with characteristic shifts for the ethanone carbonyl (~200-210 ppm in ¹³C) and aromatic protons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₈N₂O₂) and detects isotopic patterns .

- X-ray Crystallography : Resolves stereoelectronic effects, as seen in related piperazine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

Molecular docking studies using the compound’s InChI string (e.g., from PubChem) can map interactions with receptors like serotonin or dopamine transporters. Density Functional Theory (DFT) calculations optimize the geometry for docking, while Molecular Dynamics (MD) simulations assess binding stability under physiological conditions . For example, the naphthalene ring may occupy hydrophobic pockets, while the piperazine forms salt bridges with acidic residues .

Q. How should researchers address contradictions in reported bioactivity data for structurally similar compounds?

Discrepancies often arise from substituent effects. For instance, fluorination at the naphthalene ring (vs. chlorination) can alter logP and membrane permeability, leading to varied IC₅₀ values. Systematic Structure-Activity Relationship (SAR) studies are recommended:

- Compare analogs with incremental substitutions (e.g., 2-fluoronaphthalene vs. unsubstituted naphthalene) .

- Validate assays using standardized positive controls (e.g., ketanserin for 5-HT₂A receptor binding) .

Q. What methodologies optimize the compound’s reaction yield in multi-step syntheses?

- Reagent Optimization : Use NaBH₄ for selective reductions or m-CPBA for oxidations without degrading the naphthalene ring .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine in substitution reactions .

- Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions during acylations .

Q. How can researchers resolve solubility challenges during in vitro assays?

- pH Adjustment : Protonate the piperazine moiety (pKa ~9.5) using acidic buffers (pH 4-6) to improve aqueous solubility .

- Co-solvents : Employ DMSO/water mixtures (<5% DMSO) to maintain compound stability while avoiding precipitation .

Q. What advanced analytical approaches validate the compound’s stability under physiological conditions?

- LC-MS/MS Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) or plasma to identify hydrolysis products (e.g., cleavage of the ethanone linker) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage recommendations .

Methodological Notes

- Data Interpretation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models to resolve steric clashes in docking studies .

- Contradiction Mitigation : Use meta-analyses of PubChem BioAssay data to contextualize bioactivity outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.